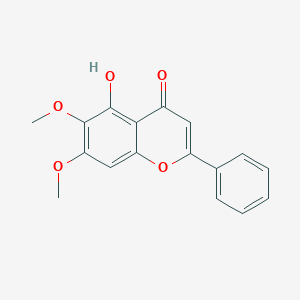

Mosloflavone

Vue d'ensemble

Description

Mosloflavone : est un composé naturel isolé de Scutellaria baicalensis Georgi. Il appartient à la classe des flavonoïdes et a suscité un intérêt en raison de ses diverses activités biologiques.

Applications De Recherche Scientifique

Mosloflavone has shown promise in several areas:

Antiviral Activity: It inhibits EV71 virus replication by targeting the VP2 protein during the initial stages of infection.

Antibacterial Potential: This compound exhibits biocidal effects, inhibiting the virulence and biofilm formation of Pseudomonas aeruginosa.

Anti-Inflammatory Properties: It suppresses TNF-α and IL-1β, making it relevant for inflammatory and immunomodulatory research.

Mécanisme D'action

Target of Action

Mosloflavone, a flavonoid isolated from Scutellaria baicalensis Georgi, has been found to have several primary targets. It has been shown to inhibit the production of inflammatory mediators in RAW 264.7 macrophages . The primary targets of this compound include inducible nitric-oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response, with iNOS producing nitric oxide and COX-2 producing prostaglandins, both of which are key mediators of inflammation.

Mode of Action

This compound interacts with its targets, leading to a decrease in the production of inflammatory mediators. It suppresses the lipopolysaccharide (LPS)-induced expression of iNOS and COX-2 at the protein, mRNA, and promoter binding levels . This suppression results in a decrease in the production of nitric oxide and prostaglandins, thereby reducing inflammation.

Biochemical Pathways

This compound affects several biochemical pathways. It reduces the transcription and DNA binding activities of nuclear factor-κB (NF-κB) , activator protein-1 (AP-1) , and Janus kinase/signal transducers and activators of transcription (JAK/STAT) . These pathways play a crucial role in the regulation of immune and inflammatory responses. By inhibiting these pathways, this compound can effectively reduce inflammation.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By suppressing the expression of iNOS and COX-2, and inhibiting the NF-κB, AP-1, and JAK/STAT pathways, this compound can effectively reduce the production of inflammatory mediators and thereby alleviate inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, light, rainfall, and soil conditions can affect the isoflavone contents in plants . .

Analyse Biochimique

Biochemical Properties

Mosloflavone interacts with various enzymes, proteins, and other biomolecules. It exhibits potent anti-EV71 activity by reducing visible cytopathic effects and suppressing virus replication during the initial infection phase. It also hinders the expression of the viral VP2 protein, thereby impeding viral capsid protein synthesis .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It exhibits potent anti-inflammatory activity via inhibition of TNF-α and IL-1β . It also suppresses the LPS-induced inducible nitric-oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the protein, mRNA, and promoter binding levels .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It reduces the transcription and DNA binding activities of nuclear factor-κB (NF-κB) through inhibiting nuclear translocation of p65 and phosphorylation of κB inhibitor α (IκBα), IκB kinase (IKK), and TGF-β activated kinase 1 (TAK1) .

Temporal Effects in Laboratory Settings

It has been shown to exhibit potent anti-inflammatory and antiviral activities during the initial phase of infection .

Metabolic Pathways

As a flavonoid, it is likely to be involved in the phenylpropanoid pathway, which is responsible for the biosynthesis of flavonoids .

Méthodes De Préparation

Voies de synthèse : : Bien que les voies de synthèse exactes pour la mosloflavone ne soient pas largement documentées, elle est principalement obtenue à partir de sources naturelles. Les chercheurs l'ont isolée de Scutellaria baicalensis Georgi, une herbe médicinale traditionnelle chinoise.

Production industrielle : : Les méthodes de production à l'échelle industrielle pour la this compound ne sont pas bien établies. Étant donné son origine naturelle, l'extraction de Scutellaria baicalensis reste la principale approche.

Analyse Des Réactions Chimiques

Réactions subies : : La mosloflavone participe à diverses réactions chimiques, notamment :

Oxydation : Elle peut subir des transformations oxydatives.

Réduction : Les réactions de réduction peuvent modifier sa structure.

Substitution : Des groupes substituants peuvent être ajoutés ou remplacés.

Oxydation : Des agents oxydants comme le permanganate de potassium (KMnO₄) ou le peroxyde d'hydrogène (H₂O₂).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄).

Substitution : Divers nucléophiles (par exemple, les halogénures, les amines) dans des conditions appropriées.

Principaux produits : : Les produits spécifiques formés au cours de ces réactions dépendent des conditions réactionnelles et du matériau de départ. Des recherches supplémentaires sont nécessaires pour élucider les voies réactionnelles détaillées.

4. Applications de recherche scientifique

La this compound s'est avérée prometteuse dans plusieurs domaines :

Activité antivirale : Elle inhibe la réplication du virus EV71 en ciblant la protéine VP2 lors des stades initiaux de l'infection.

Potentiel antibactérien : La this compound présente des effets biocides, inhibant la virulence et la formation de biofilm de Pseudomonas aeruginosa.

Propriétés anti-inflammatoires : Elle supprime le TNF-α et l'IL-1β, ce qui la rend pertinente pour la recherche inflammatoire et immunomodulatrice.

5. Mécanisme d'action

Le mécanisme précis par lequel la this compound exerce ses effets reste un domaine de recherche actif. Il implique probablement des interactions avec des voies cellulaires et des cibles moléculaires.

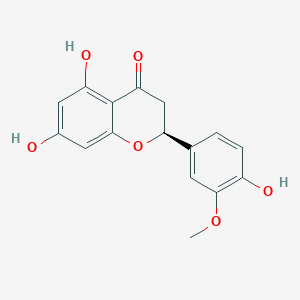

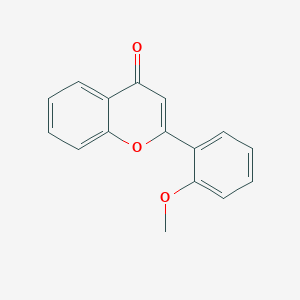

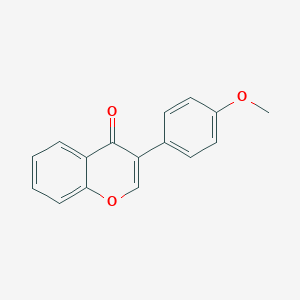

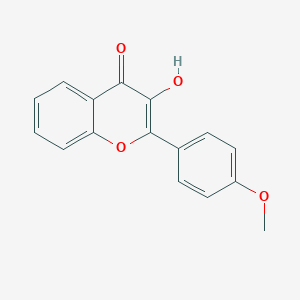

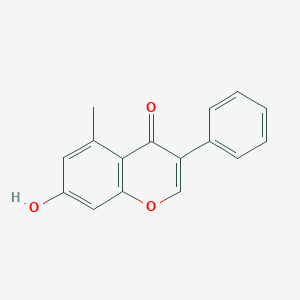

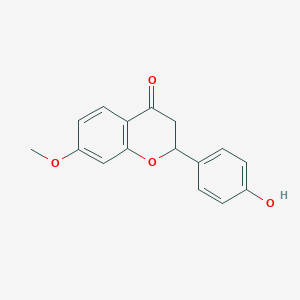

Comparaison Avec Des Composés Similaires

Bien que la mosloflavone partage des caractéristiques structurelles avec d'autres flavonoïdes, ses propriétés uniques la distinguent. Des études supplémentaires peuvent explorer sa singularité par rapport à des composés comme la baïcaléine, la wogonoïne et la scutellarine.

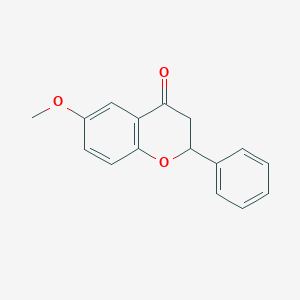

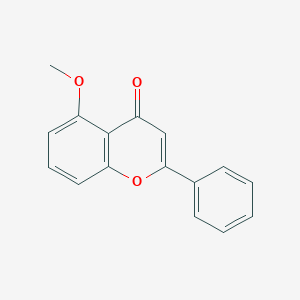

Propriétés

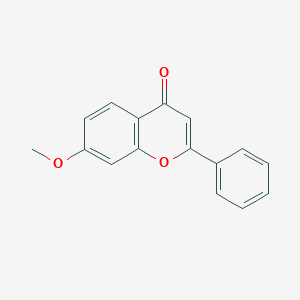

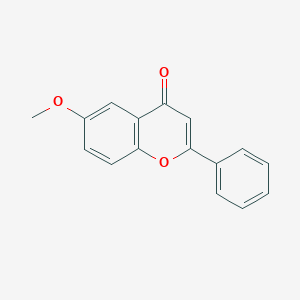

IUPAC Name |

5-hydroxy-6,7-dimethoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-14-9-13-15(16(19)17(14)21-2)11(18)8-12(22-13)10-6-4-3-5-7-10/h3-9,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVAITYPYQQYAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00224789 | |

| Record name | Mosloflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740-33-0 | |

| Record name | Mosloflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000740330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mosloflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOSLOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4DL1FN60Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

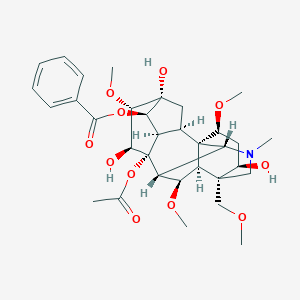

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.